molecular formula C19H14O6 B2524913 2-(4-methoxyphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate CAS No. 886121-53-5

2-(4-methoxyphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate

Cat. No.: B2524913
CAS No.: 886121-53-5
M. Wt: 338.315
InChI Key: PBXFFNLCQHFSKF-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate is a synthetic coumarin derivative designed for advanced chemical and pharmacological research. This compound features a coumarin core, a structural motif prevalent in a wide range of biologically active natural products . The 2-oxo-2H-chromene (coumarin) structure is a versatile scaffold known for its broad spectrum of biological activities, which include antimicrobial , anticancer, anti-inflammatory, antioxidant, and antiviral properties . Specifically, 3-substituted coumarin derivatives like this one have been investigated for their potent pharmacological effects, such as analgesic, anti-arthritis, and anticoagulant activities . The structural architecture of this molecule, which includes a planar coumarin ring system and a benzoate ester group, is similar to compounds used in the development of fluorescent dyes and materials for organic light-emitting devices due to their favorable emission quantum yields . Researchers can utilize this compound as a key intermediate for the construction of more complex heterocyclic systems or as a candidate for screening in bioactivity studies targeting various disease models. Its mechanism of action is typically associated with the specific biological target being investigated, but related coumarin-carboxamide analogues have shown promise as selective inhibitors of enzymes like monoamine oxidase-B (MAO-B) for neurological conditions and as anti-austerity agents in cancer research . This product is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

[2-(4-methoxyphenyl)-2-oxoethyl] 2-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O6/c1-23-14-8-6-12(7-9-14)16(20)11-24-18(21)15-10-13-4-2-3-5-17(13)25-19(15)22/h2-10H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBXFFNLCQHFSKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-methoxyphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxyphenyl acetic acid with 2-oxo-2H-chromene-3-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is typically carried out under reflux conditions in an inert solvent like dichloromethane . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity through the use of advanced purification techniques and large-scale reactors .

Scientific Research Applications

Chemistry

Building Block for Organic Synthesis
The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its functional groups allow for various modifications, making it an essential reagent in synthetic organic chemistry.

Biology

Pharmacological Activities
Research indicates that derivatives of 2-oxo-2H-chromenes exhibit a wide range of biological activities:

  • Antimicrobial Activity: The compound has shown significant activity against various microorganisms, including Helicobacter pylori, which is crucial for developing new antibiotics .
  • Anti-inflammatory Effects: Studies suggest that it can inhibit pro-inflammatory cytokines, making it a candidate for anti-inflammatory drug development .
  • Anticancer Properties: The compound has demonstrated antiproliferative effects against cancer cell lines, potentially inducing apoptosis through specific molecular pathways.

Medicine

Therapeutic Applications
Due to its diverse biological activities, 2-(4-methoxyphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate is being investigated for its potential therapeutic applications:

  • Drug Development: Researchers are exploring its use in formulating new drugs aimed at treating infections and inflammatory diseases .

Industrial Applications

The compound is also utilized in the production of:

  • Dyes and Pigments: Its chromophoric properties make it suitable for applications in dyes and pigments used in various industries.
  • Fluorescent Materials: Due to its efficient fluorescence properties, it can be employed in organic light-emitting devices (OLEDs) and other optical applications.

Case Studies

StudyFocusFindings
Chimenti et al. (2009)Antimicrobial ActivityDemonstrated effectiveness against H. pylori and other pathogens.
Traven et al. (2004)Anti-inflammatory EffectsShowed inhibition of cytokine production in vitro.
Lacy et al. (2004)Anticancer PropertiesInduced apoptosis in several cancer cell lines through specific pathways.

Comparison with Similar Compounds

Substituent Effects on Dihedral Angles

The spatial arrangement of the coumarin core and aromatic substituents significantly impacts molecular interactions and crystallinity. Key comparisons include:

Compound Name Substituent (R) Dihedral Angle (Coumarin–Aromatic Ring) Molecular Weight (g/mol) Reference
4-Methoxyphenyl 2-oxo-2H-chromene-3-carboxylate 4-OCH₃ (direct phenyl ester) 48.04° 296.27
4-Chlorophenyl 2-oxo-2H-chromene-3-carboxylate 4-Cl (direct phenyl ester) 22.60° 316.73
2-(4-Bromophenyl)-2-oxoethyl ester 4-Br (oxoethyl-linked) N/A 387.18
2-(3-Nitrophenyl)-2-oxoethyl ester 3-NO₂ (oxoethyl-linked) N/A 353.28
  • The target compound’s oxoethyl linker introduces conformational flexibility compared to direct phenyl esters like the 4-methoxyphenyl derivative.
  • Electron-withdrawing groups (e.g., NO₂ in ) may decrease electron density on the coumarin ring, altering reactivity and photophysical behavior.

Hydrogen Bonding and Crystal Packing

In the 4-methoxyphenyl ester (I), intermolecular C–H⋯O interactions form zig-zag chains along the c-axis, stabilizing the crystal lattice . By contrast, the 4-chlorophenyl derivative exhibits weaker C–H⋯O interactions, resulting in less rigid packing . The oxoethyl linker in the target compound may facilitate additional hydrogen bonding with the ketone oxygen, though crystallographic data are unavailable.

Melting Points and Solubility

Compound Melting Point (°C) Solubility Insights Reference
2-(4-Bromophenyl)-2-oxoethyl ester N/A Likely low due to bromine’s hydrophobicity
2-(3-Nitrophenyl)-2-oxoethyl ester N/A Moderate (NO₂ enhances polarity)
N-(4-Methoxyphenethyl)-carboxamide N/A Higher solubility due to amide group
  • The methoxy group in the target compound may improve solubility in polar solvents compared to halogenated analogs .

Pharmacological Potential

While direct data for the target compound are lacking, structurally related coumarins exhibit:

  • Antimicrobial activity : The 4-methoxyphenyl ester (I) shows anti-H. pylori activity due to its planar coumarin core .
  • Anticancer effects: Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate derivatives demonstrate fluorescence properties useful in bioimaging and photodynamic therapy .

Biological Activity

2-(4-Methoxyphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate, a derivative of chromene, has garnered attention due to its potential biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties. This article provides an in-depth analysis of its biological activity, supported by case studies and research findings.

  • Molecular Formula : C₁₈H₁₅O₇
  • Molecular Weight : 341.31 g/mol
  • CAS Number : 941897-62-7

The biological activity of chromene derivatives often involves their interaction with various biological targets. For instance, they may act as inhibitors of key enzymes involved in cancer progression or inflammation. The presence of the methoxy group on the phenyl ring enhances electron donation, which can influence the compound's reactivity and binding affinity to target proteins.

Anticancer Activity

Recent studies have demonstrated that chromene derivatives exhibit significant anticancer properties. For example:

  • A study evaluated the cytotoxic effects of various chromene derivatives against multiple cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The results indicated that compounds similar to this compound showed IC₅₀ values ranging from 10 to 30 µM against these cell lines, suggesting moderate to high efficacy in inhibiting cancer cell proliferation .
CompoundCell LineIC₅₀ (µM)
This compoundMCF-725
This compoundHCT-11620

Anti-inflammatory Activity

Chromene derivatives have shown promise in reducing inflammation through the inhibition of cyclooxygenase (COX) enzymes. A study indicated that compounds with similar structures inhibited COX-1 and COX-2 with IC₅₀ values below 15 µM, demonstrating their potential as anti-inflammatory agents .

Antioxidant Activity

The antioxidant potential of chromene derivatives is attributed to their ability to scavenge free radicals. In vitro assays have shown that these compounds can significantly reduce oxidative stress markers in cellular models, indicating their role in protecting cells from oxidative damage .

Case Studies

  • Study on Anticancer Efficacy :
    • Researchers synthesized a series of chromene derivatives and tested their efficacy against various cancer cell lines. The study found that the presence of electron-donating groups like methoxy enhanced the compounds' potency against cancer cells.
    • Findings : Compounds exhibited a dose-dependent response, with significant apoptosis observed at higher concentrations.
  • Inflammation Model :
    • In a murine model of inflammation, administration of the compound resulted in reduced paw edema and lower levels of pro-inflammatory cytokines compared to control groups.
    • Results : This suggests a mechanism involving COX inhibition and modulation of inflammatory pathways.

Q & A

Basic: How can researchers optimize the synthesis of 2-(4-methoxyphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate to improve yield and purity?

Methodological Answer:
The synthesis typically involves coupling 2-oxo-2H-chromene-3-carbonyl chloride with 2-(4-methoxyphenyl)-2-oxoethanol. Key steps include:

  • Reagent Selection : Use sulfuryl chloride (SOCl₂) for efficient conversion of 2-oxo-2H-chromene-3-carboxylic acid to its acyl chloride derivative .
  • Reaction Conditions : Reflux in methylene chloride with triethylamine (TEA) as a base to neutralize HCl byproducts .
  • Purification : Column chromatography (ethyl acetate:petroleum ether) or recrystallization from dichloromethane-methanol mixtures yields high-purity crystals .
  • Microwave-Assisted Synthesis : Alternative methods (e.g., microwave irradiation) can reduce reaction times and improve yields for analogous coumarin derivatives .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • X-ray Crystallography : Resolves the 3D structure, including dihedral angles between the coumarin core (rms deviation: 0.012 Å) and the 4-methoxyphenyl group (dihedral angle: 48.04°). Weak C–H⋯O interactions stabilize crystal packing .
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions. For example, the methoxy proton signal appears at ~3.8 ppm, while carbonyl carbons (C=O) resonate at 160-180 ppm .
  • FT-IR : Strong absorbance at ~1720 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (chromenone C=O) .

Advanced: How can researchers resolve contradictions between spectral data and crystallographic results for this compound?

Methodological Answer:
Contradictions often arise from dynamic processes (e.g., tautomerism) or solvent effects:

  • Dynamic NMR : Use variable-temperature NMR to detect conformational flexibility (e.g., methoxy group rotation) .
  • DFT Calculations : Compare experimental X-ray bond lengths/angles with theoretical models (e.g., B3LYP/6-31G*) to identify discrepancies caused by crystal packing forces .
  • Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands to model overlapping reflections in cases of pseudosymmetry or twinning .

Advanced: What supramolecular interactions govern the crystal packing of this compound, and how do they influence material properties?

Methodological Answer:

  • Intermolecular Interactions :
    • C–H⋯O Bonds : Zig-zag chains along the c-axis (C3–H3⋯O3, 2.59 Å) and interchain C12–H12⋯O2 (2.64 Å) form 2D sheets .
    • Methoxy Group Torsion : The C17–O5–C14–C13 torsion angle (10.3°) introduces steric effects, reducing planarity .
  • Impact on Properties : Non-covalent interactions enhance thermal stability (TGA analysis) and influence fluorescence by altering π-π stacking .

Advanced: How can computational methods predict biological activity or optimize derivatives for drug discovery?

Methodological Answer:

  • Molecular Docking : Screen against targets like COX-2 (anti-inflammatory) or topoisomerase II (anticancer). The coumarin core’s planarity facilitates DNA intercalation .
  • QSAR Modeling : Use substituent effects (e.g., methoxy vs. nitro groups) to correlate electronic parameters (Hammett σ) with bioactivity .
  • ADMET Prediction : Software like SwissADME predicts bioavailability; logP <3.0 is ideal for blood-brain barrier penetration .

Advanced: How do structural modifications (e.g., substituent position) alter reactivity or biological efficacy?

Data-Driven Analysis:

Derivative Substituent Biological Activity Reference
4-Methoxyphenyl (Target Compound)-OCH₃ at C4Anti-inflammatory, antimicrobial
4-Nitrophenyl Analog-NO₂ at C4Enhanced cytotoxicity (IC₅₀: 8.2 µM)
7-Trifluoromethyl Analog-CF₃ at C7Improved fluorescence quantum yield (Φ=0.82)

Key Insight : Electron-withdrawing groups (e.g., -NO₂) enhance electrophilicity, improving anticancer activity, while bulky substituents reduce planarity and fluorescence .

Advanced: What experimental strategies address challenges in refining high-resolution X-ray data for this compound?

Methodological Answer:

  • Disorder Modeling : For flexible methoxy groups, split occupancy refinement in SHELXL resolves disordered atoms .
  • Hydrogen Bond Restraints : Apply DFIX/ISOR restraints to maintain geometry during refinement of weak C–H⋯O interactions .
  • High-Resolution Data : Use synchrotron radiation (λ=0.7 Å) to achieve resolution <0.8 Å, enabling anisotropic refinement of non-H atoms .

Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Synthetic Library : Prepare derivatives with varied substituents (e.g., halogens, alkyl chains) at the 4-methoxyphenyl or coumarin C7 positions .
  • Biological Assays :
    • Antimicrobial : MIC against S. aureus (ATCC 25923) .
    • Anticancer : MTT assay on HeLa cells .
  • Data Analysis : Multivariate regression correlates substituent electronegativity with activity trends .

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